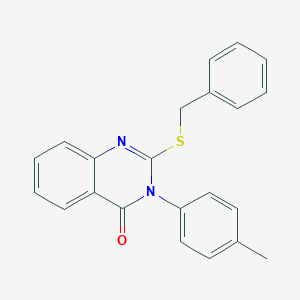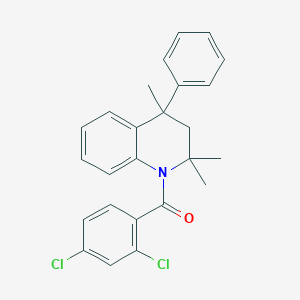![molecular formula C25H22N4O5S B408306 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide CAS No. 313548-40-2](/img/structure/B408306.png)
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide” is a new sulfadimethoxine derivative . It has been characterized by applying 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques .
Synthesis Analysis
The compound was synthesized and characterized by 1H-, 13C-NMR, IR, and HR–FAB spectroscopic techniques . More details about the synthesis process are not available in the search results.
Molecular Structure Analysis
The molecular structure of the compound was characterized using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques . Unfortunately, the search results do not provide more specific details about the molecular structure.
Chemical Reactions Analysis
The compound has shown to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibited nitric oxide from lipopolysaccharide-induced J774.2 macrophages . More specific details about the chemical reactions are not available in the search results.
Scientific Research Applications
Herbicidal Activity
Aryloxy-phenoxy propionates, including the synthesized compound, play a crucial role as herbicides. These compounds are valued for their high efficiency, broad spectrum, low toxicity, and good selectivity. They function by inhibiting acetyl-coenzyme A carboxylase, thereby blocking fatty acid biosynthesis in plants . Specifically, the compound exhibits high herbicidal activity against monocotyledonous plants such as Digitaria sanguinalis L. at concentrations of 100 mg/L and 50 mg/L.
Iodine Release Efficiency
In a different context, researchers have explored the release of iodine from related compounds. For instance, I2@TMCHA (Iodine@4,4’-methylenebis(cyclohexylamine)) and I2@HMCHA (Iodine@4,4’-methylenebis(cyclohexylamine)) demonstrated rapid iodine release at 125°C. Their iodine release efficiencies reached 70% and 48%, respectively, within 20 minutes. I2@TMCHA was almost completely released (98%) after continuous release for 2 hours .
Biodegradation Studies
The compound’s biodegradation properties were investigated in various soils from different locales in Pakistan. These soils included Bahawalpur, Swabi, Mianwali, and Pasni. Understanding the compound’s behavior in different soil environments is essential for environmental risk assessment and management .
Anti-Tuberculosis Activity
In a related context, N-(2,6-dimethoxypyrimidin-4-yl)-4-(4-oxo-2-(substituted) phenylthiazolidin-3yl)benzenesulfonamide derivatives were synthesized and characterized. These compounds exhibited anti-tuberculosis activity and were analyzed using techniques such as IR, 1H NMR, 13C NMR, ESI-MS, and CHNS elemental analysis .
Mechanism of Action
Target of Action
The primary targets of this compound are phagocytes , which are a type of cell within the body capable of engulfing and absorbing bacteria and other small cells and particles .
Mode of Action
This compound inhibits the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . This suggests that the compound interacts with its targets by reducing their oxidative activity, which can lead to inflammation.
Biochemical Pathways
The compound’s action affects the inflammatory response in the body. It significantly downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, which are elevated in zymosan-induced generalized inflammation . At the same time, it upregulates the expression of the anti-inflammatory cytokine IL-10 .
Pharmacokinetics
It was found to be non-toxic at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice . .
Result of Action
The compound’s action results in an anti-inflammatory effect . It ameliorates inflammation in a mice model of zymosan-induced generalized inflammation . The compound’s immunomodulatory effect against generalized inflammatory response has therapeutic potential for various chronic inflammatory illnesses .
Safety and Hazards
The compound did not show toxicity towards normal fibroblast cells . The observational findings, gross anatomical analysis of visceral organs, and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .
properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S/c1-33-23-16-22(27-25(28-23)34-2)29-35(31,32)21-14-12-20(13-15-21)26-24(30)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3,(H,26,30)(H,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXRKWAEVBDZRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-Hydroxy-3-(5-methyl-benzooxazol-2-yl)-phenyl]-2-methyl-benzamide](/img/structure/B408225.png)


![ethyl 2-[2-(5-chloro-2-hydroxyphenyl)ethylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408230.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408231.png)
![ethyl 2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408232.png)
![ethyl 2-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408233.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408234.png)
![2-{2-[2-(2-Fluorophenoxy)ethylthio]benzimidazolyl}ethan-1-ol](/img/structure/B408236.png)
![1-[2-(4-methylphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B408238.png)
![1-[2-(2-methoxyphenoxy)ethyl]-2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B408239.png)
![ethyl 2-[(5-bromo-2-furyl)methylene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B408241.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B408244.png)
![2-[2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one](/img/structure/B408246.png)